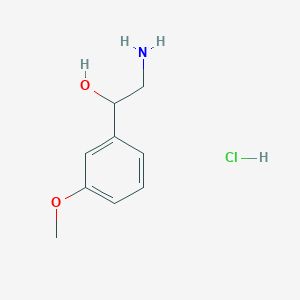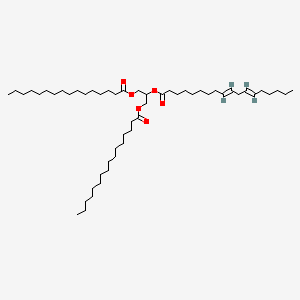
3-(2-chlorophenyl)-1H-pyrrole
概要
説明
3-(2-chlorophenyl)-1H-pyrrole is a chemical compound that has been used in various studies and applications. It is related to 3-(2-chlorophenyl)propanoic acid, which has a molecular formula of C9H9ClO2, a CAS number of 1643-28-3, and a molecular weight of 184.62 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride has been described, which involves the reaction of bis(trichloromethyl) carbonate with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For instance, the crystallographic data of a related compound, CLPMP, shows that it has a monoclinic structure with P21/c space group, and four molecules per unit cell .Chemical Reactions Analysis
The chemical reactions involving related compounds have been explored. For instance, the synthesis of ketamine, a well-known anesthetic, involves the use of a hydroxy ketone intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, 3-(2-chlorophenyl)propanoic acid is related to 3-(2-chlorophenyl)-1H-pyrrole and has been described in various resources .科学的研究の応用
1. Synthesis and Structural Characterization
- A study by Louroubi et al. (2019) focused on synthesizing a new pyrrole derivative related to 3-(2-chlorophenyl)-1H-pyrrole, which was characterized using various spectroscopic techniques and confirmed by X-ray diffraction. This research highlights the compound's application in structural analysis and spectroscopy studies (Louroubi et al., 2019).
2. Chemical Reactivity Analysis
- Tiwari et al. (2013) conducted a study on a similar compound, providing insights into the molecule's UV-Visible and FT-IR spectroscopic properties. This research contributes to understanding the chemical reactivity and electron delocalization in pyrrole derivatives (Tiwari et al., 2013).
3. Antimycobacterial Applications
- Biava et al. (2008) synthesized derivatives of 3-(2-chlorophenyl)-1H-pyrrole to evaluate their activity against Mycobacterium tuberculosis, demonstrating the compound's potential in developing antimycobacterial agents (Biava et al., 2008).
4. Synthesis Methodology
- A study by Saeidian et al. (2013) explored a one-pot synthesis method for highly substituted pyrroles, including derivatives of 3-(2-chlorophenyl)-1H-pyrrole, highlighting advancements in synthetic methodologies for such compounds (Saeidian et al., 2013).
5. Insecticidal Activity
- Research by Xu Shang-cheng (2004) investigated the synthesis of pyrrole-3-carbonitrile derivatives with a focus on their insecticidal properties, indicating potential agricultural applications [(Xu Shang-cheng, 2004)](https://consensus.app/papers/synthesis-insecticidal-activity-pchlorophenyl-shangcheng/8d165e37fb155a4ebda7e225abd995c0/?utm_source=chatgpt).
6. Anti-Tumor Activity
- Chang-qin (2014) examined the anti-tumor activity of N-substituted pyrrole compounds, including those related to 3-(2-chlorophenyl)-1H-pyrrole. This study provides insight into the structure-activity relationships of these compounds for potential therapeutic applications (Chang-qin, 2014).
7. Organic Pigment Surface Modification
- Fabjan et al. (2016) researched the surface modification of organic pigments, including a pyrrole derivative similar to 3-(2-chlorophenyl)-1H-pyrrole, to improve their dispersibility and UV protection. This has implications in materials science and pigment technology (Fabjan et al., 2016).
8. Monoamine Oxidase Inhibition
- Williams and Lawson (1998) studied compounds structurally related to 3-(2-chlorophenyl)-1H-pyrrole for their potential as irreversible inhibitors of monoamine oxidase B, suggesting neurological and pharmacological applications (Williams & Lawson, 1998).
9. Anti-Inflammatory Activity
- Dholakia (2023) synthesized and evaluated pyrrole derivatives for their anti-inflammatory activity, demonstrating the compound's potential in developing new anti-inflammatory drugs (Dholakia, 2023).
作用機序
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with pyrrole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This could involve electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been shown to affect a variety of pathways related to their diverse biological activities .
Result of Action
One study has shown that a series of pyrrolidine-2,5-dione-acetamide derivatives, which include 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide, have potential anticonvulsant and analgesic effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEUPZMTSYBPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506170 | |
| Record name | 3-(2-Chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-1H-pyrrole | |
CAS RN |
71845-14-2 | |
| Record name | 3-(2-Chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



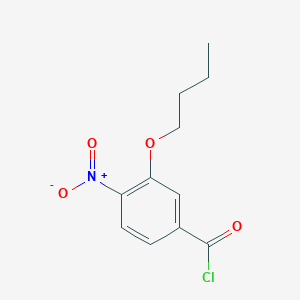
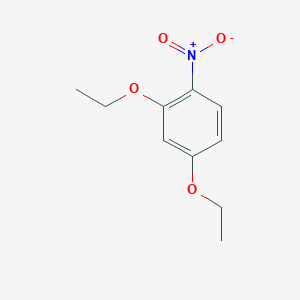

![1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B1625534.png)
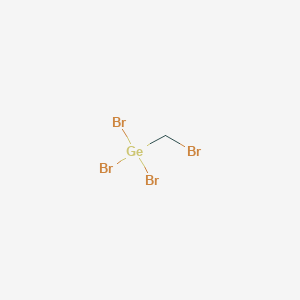
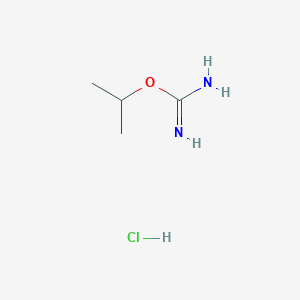
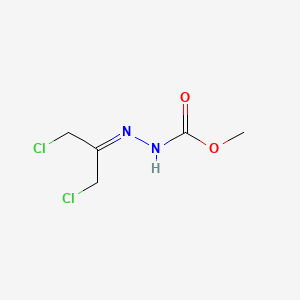
![2-Cyclohexyloxazolo[4,5-b]pyridine](/img/structure/B1625538.png)
